molecular formula C12H15ClO2 B7844273 3-n-Pentoxybenzoyl chloride

3-n-Pentoxybenzoyl chloride

Cat. No.: B7844273
M. Wt: 226.70 g/mol
InChI Key: OFQCLVMZAFVYNN-UHFFFAOYSA-N
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Description

3-n-Pentoxybenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a pentoxy group at the third position. This compound is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Pentoxybenzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with pentanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the pentoxy group. The reaction conditions usually include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

3-n-Pentoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atom is replaced by a nucleophile.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-n-Pentoxybenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form 3-n-Pentoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

    Hydrolysis: This reaction is usually performed in an aqueous medium at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted benzoyl derivatives.

    Hydrolysis: The major products are 3-n-Pentoxybenzoic acid and hydrochloric acid.

    Reduction: The major product is 3-n-Pentoxybenzyl alcohol.

Scientific Research Applications

3-n-Pentoxybenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-n-Pentoxybenzoyl chloride involves its ability to react with nucleophiles, leading to the formation of various substituted benzoyl derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways involved depend on the nature of the substituted derivative formed .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: The parent compound, which lacks the pentoxy group.

    3-n-Butoxybenzoyl chloride: Similar structure but with a butoxy group instead of a pentoxy group.

    3-n-Hexoxybenzoyl chloride: Similar structure but with a hexoxy group instead of a pentoxy group.

Uniqueness

3-n-Pentoxybenzoyl chloride is unique due to the presence of the pentoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with potential biological activity .

Properties

IUPAC Name

3-pentoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQCLVMZAFVYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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